molecular formula C8H5Br2NO2 B1622450 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one CAS No. 24036-49-5

6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1622450
CAS No.: 24036-49-5
M. Wt: 306.94 g/mol
InChI Key: UJDVLQNTJQYDOB-UHFFFAOYSA-N
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Description

6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one is a brominated derivative of benzoxazinone, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one typically involves the bromination of 2H-1,4-benzoxazin-3(4H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the 6 and 7 positions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

    Oxidation Reactions: Oxidative processes can modify the benzoxazinone ring or the bromine substituents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzoxazinones, while reduction and oxidation reactions can lead to different functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or polymers.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: The parent compound without bromine substituents.

    6-Bromo-2H-1,4-benzoxazin-3(4H)-one: A mono-brominated derivative.

    7-Bromo-2H-1,4-benzoxazin-3(4H)-one: Another mono-brominated derivative.

Uniqueness

6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of two bromine atoms at specific positions on the benzoxazinone ring

Properties

IUPAC Name

6,7-dibromo-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDVLQNTJQYDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403462
Record name 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24036-49-5
Record name 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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